1H-benzimidazol-1-yl(3-methyl-4-nitrophenyl)methanone
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Overview
Description
1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities This particular compound features a benzimidazole core linked to a 3-methyl-4-nitrophenyl group through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amines: From the reduction of the nitro group.
Halogenated Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA and proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,3-BENZIMIDAZOL-1-YL)BENZENECARBALDEHYDE: Similar structure but with an aldehyde group instead of a methanone bridge.
2-(1H-BENZIMIDAZOL-2-YL)-5-(DIETHYLAMINO)PHENOL: Contains a benzimidazole core with different substituents.
Uniqueness
1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE is unique due to the presence of both nitro and methyl groups on the phenyl ring, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H11N3O3 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
benzimidazol-1-yl-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O3/c1-10-8-11(6-7-13(10)18(20)21)15(19)17-9-16-12-4-2-3-5-14(12)17/h2-9H,1H3 |
InChI Key |
LSNGGZAWUHMUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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